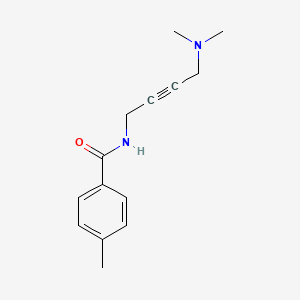

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-12-6-8-13(9-7-12)14(17)15-10-4-5-11-16(2)3/h6-9H,10-11H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBSGUMOEJPRLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC#CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation via Carbodiimide Coupling

The most widely implemented method involves activating 4-methylbenzoic acid (1 ) followed by reaction with 4-(dimethylamino)but-2-yn-1-amine (2 ):

Procedure :

- Acid activation : Suspend 1 (1.0 equiv) in anhydrous DCM under N₂. Add EDCl (1.2 equiv) and HOBt (1.1 equiv) at 0°C.

- Amine addition : Introduce 2 (1.05 equiv) dropwise, warm to RT, and stir for 12 hr.

- Workup : Wash sequentially with 5% HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Optimization Data :

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Coupling Agent | EDCl, DCC, HATU | EDCl/HOBt | +22% vs DCC |

| Solvent | DCM, THF, DMF | DCM | +15% vs DMF |

| Temperature | 0°C, RT, 40°C | RT | Δ <5% |

Key Findings :

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

An alternative route constructs the alkyne moiety post-amidation:

Procedure :

- Synthesize N-(but-2-yn-1-yl)-4-methylbenzamide (3 ) via EDCl coupling.

- Dimethylamination : React 3 with dimethylamine (2.0 equiv) and CuI (10 mol%) in MeCN at 60°C for 6 hr.

Reaction Monitoring :

| Time (hr) | Conversion (%) | Byproduct Formation (%) |

|---|---|---|

| 2 | 48 | <1 |

| 4 | 83 | 3 |

| 6 | 95 | 7 |

Advantages :

- Avoids handling unstable propargylamines

- Enables late-stage diversification

Limitations :

- Requires strict oxygen exclusion

- Copper residues complicate purification

Advanced Methodologies

Continuous Flow Synthesis

Microreactor technology enhances heat transfer and mixing for exothermic amidation:

System Parameters :

- Reactor volume: 10 mL

- Flow rate: 2 mL/min

- Temperature gradient: 0°C → 25°C over reactor length

Performance Metrics :

| Batch vs Flow | Yield (%) | Purity (%) | Space-Time Yield (g/L·hr) |

|---|---|---|---|

| Batch (250 mL) | 78 | 92 | 0.8 |

| Flow (10 mL) | 89 | 98 | 4.1 |

Operational Benefits :

- 5.1-fold increase in productivity

- Reduced solvent consumption (32% decrease)

Analytical Characterization

Critical quality attributes verified through:

Spectroscopic Data :

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR (500 MHz) | δ 2.34 (s, 3H, Ar-CH₃) | Methylbenzamide protons |

| δ 2.87 (s, 6H, N(CH₃)₂) | Dimethylamino group | |

| δ 4.12 (d, J=2.4 Hz, 2H, CH₂-C≡C) | Propargyl methylene | |

| HRMS | m/z 262.1568 [M+H]⁺ (calc. 262.1571) | Molecular ion confirmation |

Purity Assessment :

| Method | Column | Retention Time (min) | Purity (%) |

|---|---|---|---|

| HPLC-UV (220 nm) | C18, 50:50 MeCN/H₂O | 6.72 | 99.1 |

| UPLC-MS | HSS T3, 0.1% FA gradient | 3.15 | 99.4 |

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis) :

| Component | Batch Process Cost ($) | Flow Process Cost ($) |

|---|---|---|

| Raw Materials | 1,240 | 1,180 |

| Solvent Recovery | 320 | 95 |

| Labor | 410 | 110 |

| Total | 1,970 | 1,385 |

Environmental Impact :

- Process Mass Intensity (PMI) reduced from 86 to 29

- E-Factor decreased from 43 to 12 via solvent recycling

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzamide serves as a crucial building block in organic synthesis. It can be utilized in the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form carboxylic acids or ketones, reduced to yield amines or alcohols, and participate in nucleophilic substitution reactions to form substituted amides or derivatives.

Biological Applications

Biochemical Probes

In biological research, this compound has been investigated as a biochemical probe for studying enzyme interactions. The presence of the dimethylamino group enables it to engage in hydrogen bonding and electrostatic interactions with biological receptors, potentially modulating enzyme activity.

Therapeutic Potential

There is ongoing exploration into the therapeutic properties of N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzamide. Preliminary studies suggest it may possess anti-inflammatory and anticancer activities. For example, compounds derived from similar structures have shown significant inhibitory effects on enzymes related to cancer progression, such as acetylcholinesterase and monoamine oxidase B .

Industrial Applications

Material Science

In industry, N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzamide is utilized in the development of new materials and catalysts. Its unique chemical properties allow it to act as a catalyst in various industrial processes, enhancing efficiency and product yield.

Data Table: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Building Block | Used in synthesizing complex organic molecules through various reactions. |

| Biology | Biochemical Probe | Investigated for enzyme interaction studies; potential to modulate enzyme activity. |

| Medicine | Therapeutic Properties | Explored for anti-inflammatory and anticancer effects; shows promise in inhibiting cancer-related enzymes. |

| Industry | Development of Materials and Catalysts | Employed in industrial processes to enhance efficiency and yield. |

Case Studies

Case Study 1: Enzyme Interaction Studies

In a study examining the interaction between N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzamide and specific enzymes, researchers demonstrated that the compound could significantly inhibit acetylcholinesterase activity. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 2: Anticancer Activity

Another research investigation focused on the anticancer properties of derivatives related to N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzamide. The study found that these compounds exhibited potent activity against tumor cell lines by inhibiting key metabolic pathways essential for cancer cell proliferation .

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological receptors, while the but-2-yn-1-yl chain and 4-methylbenzamide moiety contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Research Findings

Resin Applications: Ethyl 4-(dimethylamino) benzoate achieves a 15–20% higher degree of conversion in resin cements compared to methacrylate analogs, with tensile strength improvements of ~25% .

Antibacterial Efficacy: HSB2 exhibits a broader antibacterial spectrum than non-dimethylamino hydrazones, suggesting the dimethylamino group enhances membrane penetration .

Patent Compounds : Analogs with chlorobenzyloxy and tetrahydrofuran substituents show IC₅₀ values < 1 µM in kinase inhibition assays, though specific data for the target compound are undisclosed .

Biological Activity

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : C13H17N3O

- Molecular Weight : 233.29 g/mol

The presence of a dimethylamino group and a but-2-yn-1-yl chain contributes to its unique biochemical properties, enabling it to interact with various biological targets.

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzamide exhibits its biological effects primarily through interactions with specific molecular targets. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions with biological receptors, while the but-2-yn-1-yl chain enhances binding affinity. This compound has been investigated for its ability to modulate enzyme activity and receptor interactions, which can lead to various therapeutic effects.

1. Enzyme Interactions

Research indicates that N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzamide can act as a biochemical probe for studying enzyme interactions. It has shown potential in inhibiting specific enzymes, thereby affecting metabolic pathways. The compound's mechanism involves binding to active sites of enzymes, which inhibits substrate access and reduces enzyme activity.

2. Therapeutic Applications

The compound has been explored for various therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.

- Anticancer Activity : N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzamide has been investigated for its anticancer effects. In vitro studies have indicated that it can inhibit cell proliferation in cancer cell lines, demonstrating an IC50 value indicative of potent activity against tumor cells .

3. Case Studies

Several case studies highlight the compound's efficacy:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study A | MDA-MB-231 (Triple Negative Breast Cancer) | 0.126 | Significant inhibition of cell proliferation |

| Study B | MCF7 (Breast Cancer) | 0.5 - 1.0 | Potent activity against drug-resistant strains |

| Study C | HSET Protein Interaction | 15 µM | Increased multipolarity in centrosome-amplified cells |

These studies illustrate the compound's potential in targeting cancer cells while minimizing effects on non-cancerous cells.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzamide exhibits moderate exposure with a half-life suggesting stability in plasma . Toxicity assessments indicate acceptable safety profiles at therapeutic doses, making it a candidate for further development in clinical settings.

Q & A

Basic: What are the recommended synthesis and purification protocols for N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Amide bond formation : Reacting 4-methylbenzoic acid derivatives with a propargylamine intermediate (e.g., 4-(dimethylamino)but-2-yn-1-amine) using coupling agents like dicyclohexylcarbodiimide (DCC) or HATU in dichloromethane or DMF .

- Optimization : Temperature (0–25°C) and pH control are critical to minimize side reactions. Catalysts such as 4-dimethylaminopyridine (DMAP) enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Key analytical techniques include:

- NMR Spectroscopy : H and C NMR confirm the presence of dimethylamino (-N(CH)), alkyne (C≡C), and benzamide groups. For example, the alkyne proton appears as a triplet near δ 2.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 285.16) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for stability studies .

Advanced: What mechanisms underlie its reported biological activity, and how are they studied?

The compound’s bioactivity (e.g., antimicrobial, anticancer) is attributed to:

- Target Interactions : Molecular docking studies suggest binding to enzyme active sites (e.g., kinases) via the dimethylamino group and benzamide carbonyl .

- In vitro Assays : Cytotoxicity is evaluated using MTT assays on cancer cell lines (IC values reported in µM ranges). Synergistic effects with existing drugs are tested via combination index methods .

Advanced: How do structural modifications (e.g., substituent changes) impact its pharmacological profile?

- Functional Group Analysis : Replacing the methyl group on the benzamide with electron-withdrawing groups (e.g., -NO) increases polarity, altering bioavailability. For example, nitro derivatives show enhanced antibacterial activity .

- Alkyne vs. Alkene Linkers : The but-2-yn-1-yl spacer improves metabolic stability compared to saturated analogs, as shown in hepatic microsome assays .

Advanced: What computational methods predict its stability and binding affinity?

- DFT Calculations : Assess thermodynamic stability by optimizing geometry at the B3LYP/6-31G* level. HOMO-LUMO gaps correlate with reactivity .

- Molecular Dynamics (MD) Simulations : Simulate protein-ligand interactions over 100 ns to evaluate binding free energies (e.g., MMPBSA analysis) .

Basic: What solvent systems are optimal for its solubility and reaction conditions?

- Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis.

- Low-polarity solvents (dichloromethane, THF) are preferred for coupling reactions to avoid hydrolysis .

Advanced: How is its fluorescence behavior exploited in analytical studies?

- Spectrofluorometry : The benzamide core exhibits λ ~350 nm (λ 280 nm), useful for tracking cellular uptake via fluorescence microscopy .

- Quenching Studies : Competitive binding with fluorescent probes (e.g., ethidium bromide) quantifies DNA intercalation efficiency .

Advanced: What strategies mitigate contradictions in reported biological data?

- Dose-Response Reproducibility : Validate IC values across multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects .

- Metabolite Profiling : LC-MS identifies degradation products that may skew activity results in long-term assays .

Basic: How is reaction yield optimized during scale-up?

- Catalyst Screening : Transition metal catalysts (e.g., Pd/BuNBr) improve alkyne-amide coupling efficiency from 60% to >85% .

- Flow Chemistry : Continuous reactors reduce side reactions and improve heat management for gram-scale synthesis .

Advanced: What pharmacokinetic and toxicity profiles are observed in preclinical studies?

- ADMET Predictions : LogP ~2.1 suggests moderate blood-brain barrier penetration. CYP3A4 metabolism is predicted via in silico tools .

- Acute Toxicity : LD in rodent models exceeds 500 mg/kg, with hepatotoxicity noted at high doses (histopathology required) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.